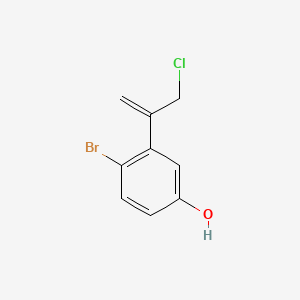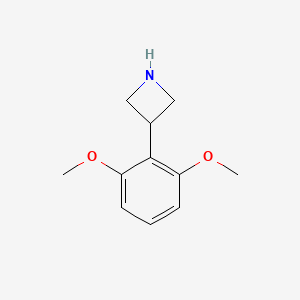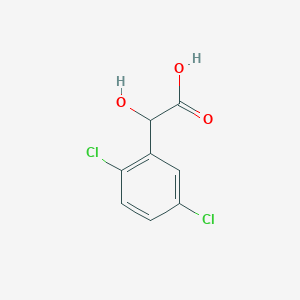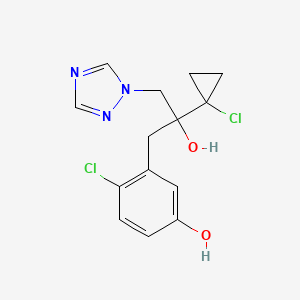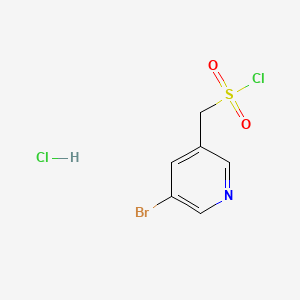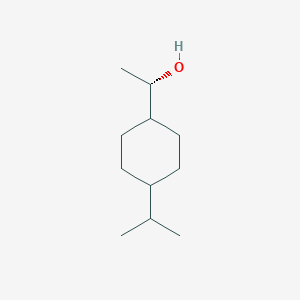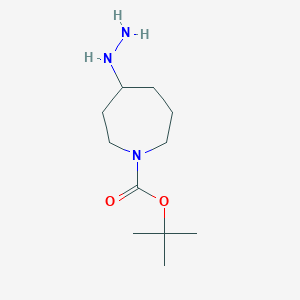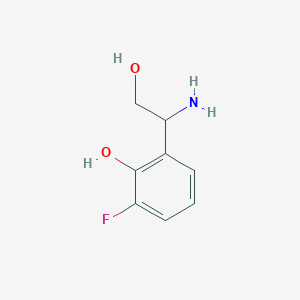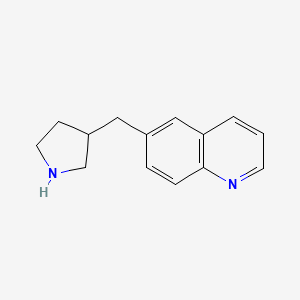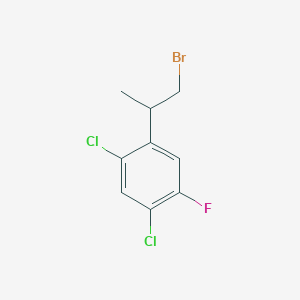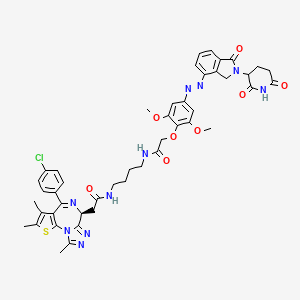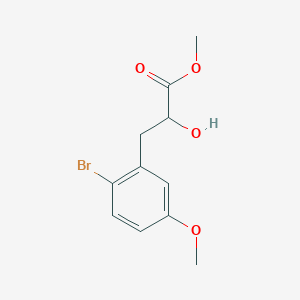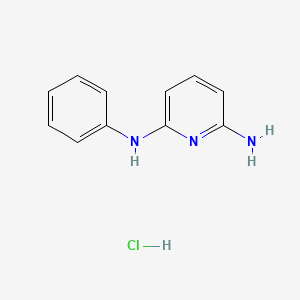![molecular formula C12H16O2 B15320290 [1-(4-Ethoxyphenyl)cyclopropyl]methanol CAS No. 88934-81-0](/img/structure/B15320290.png)
[1-(4-Ethoxyphenyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Ethoxyphenyl)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with an ethoxyphenyl substituent on the cyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of an appropriate precursor, such as a styrene derivative, followed by functional group transformations. One common method involves the reaction of 4-ethoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various alcohol derivatives.
Substitution: Halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
[1-(4-Ethoxyphenyl)cyclopropyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(4-Ethoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- [1-(4-Methoxyphenyl)cyclopropyl]methanol
- [1-(4-Chlorophenyl)cyclopropyl]methanol
- [1-(4-Bromophenyl)cyclopropyl]methanol
Comparison: Compared to its analogs, [1-(4-Ethoxyphenyl)cyclopropyl]methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88934-81-0 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
[1-(4-ethoxyphenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C12H16O2/c1-2-14-11-5-3-10(4-6-11)12(9-13)7-8-12/h3-6,13H,2,7-9H2,1H3 |
Clé InChI |
SBQVQHUIRHTNFG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


